O-Desmethyltramadol hydrochloride

Descripción

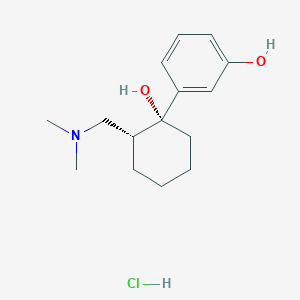

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185453-02-5 | |

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of O-Desmethyltramadol HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of O-Desmethyltramadol hydrochloride (O-DSMT HCl), the primary active metabolite of the analgesic drug tramadol. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Chemical and Physical Properties

O-Desmethyltramadol, a synthetic opioid of the benzenoid class, is the result of the O-demethylation of tramadol in the liver, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1] The hydrochloride salt form is commonly used in research and pharmaceutical development.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of O-Desmethyltramadol HCl. It is important to note that O-DSMT is a chiral molecule and the properties, particularly the melting point, can vary between different stereoisomers and racemic mixtures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃NO₂ · HCl | [2] |

| Molecular Weight | 285.81 g/mol | [3][4][5] |

| Appearance | White to off-white solid powder | [2][6] |

| Melting Point | 141-142°C [(-)-isomer] 231-233°C [racemic mixture] 256-257°C [(-)-isomer] | [7][8][9] |

| pKa | 10.00 ± 0.10 (Predicted) | [7][10][11] |

| LogP | 3.133 | [2] |

| Solubility | Soluble in water, ethanol, and methanol. Slightly soluble in chloroform. | [6][7][9] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

This protocol is adapted from the USP General Chapter <741> Melting Range or Temperature.[3][12][13][14][15][16][17]

Objective: To determine the temperature range over which the crystalline solid O-Desmethyltramadol HCl transitions to a liquid state.

Apparatus:

-

Melting point apparatus with a heated block and a means for temperature control and observation.

-

Capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

-

Thermometer calibrated against USP Melting Point Reference Standards.

Procedure:

-

Sample Preparation: The O-Desmethyltramadol HCl sample is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pushed into the powder. The tube is then tapped gently to pack the powder into the sealed end, forming a column of 2.5-3.5 mm in height.

-

Apparatus Setup: The melting point apparatus is preheated to a temperature approximately 10°C below the expected melting point of O-Desmethyltramadol HCl.

-

Measurement: The loaded capillary tube is inserted into the apparatus. The temperature is then increased at a rate of approximately 1°C per minute.

-

Observation: The sample is observed continuously. The temperature at which the first sign of liquid formation is observed is recorded as the beginning of the melting range. The temperature at which the sample becomes completely liquid is recorded as the end of the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for Water Solubility.[6][9][18][19]

Objective: To determine the saturation concentration of O-Desmethyltramadol HCl in water at a specified temperature.

Materials:

-

O-Desmethyltramadol HCl.

-

Distilled or deionized water.

-

Mechanical shaker or agitator.

-

Constant temperature bath.

-

Centrifuge.

-

Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Equilibration: An excess amount of O-Desmethyltramadol HCl is added to a known volume of water in a flask.

-

Agitation: The flask is sealed and placed in a constant temperature bath (e.g., 25°C or 37°C) on a mechanical shaker. The mixture is agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After agitation, the suspension is allowed to stand to allow for the separation of undissolved solid. The sample is then centrifuged to ensure complete separation of the solid and liquid phases.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved O-Desmethyltramadol HCl is determined using a validated analytical method.

pKa Determination (Potentiometric Titration)

This protocol is based on the OECD Guideline 112 for Dissociation Constants in Water.[7][8][20][21][22][23][24][25]

Objective: To determine the acid dissociation constant (pKa) of O-Desmethyltramadol HCl.

Apparatus:

-

Potentiometer with a pH electrode.

-

Temperature-controlled titration vessel.

-

Burette.

-

Magnetic stirrer.

Reagents:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength.

Procedure:

-

Sample Preparation: A known concentration of O-Desmethyltramadol HCl is dissolved in water containing an inert electrolyte.

-

Titration: The solution is titrated with the standardized strong base solution. The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 107 for the Partition Coefficient (n-octanol/water).[4][5][26][27][28][29][30][31]

Objective: To determine the n-octanol/water partition coefficient (LogP) of O-Desmethyltramadol.

Materials:

-

O-Desmethyltramadol.

-

n-Octanol (pre-saturated with water).

-

Water (pre-saturated with n-octanol).

-

Mechanical shaker.

-

Centrifuge.

-

Validated analytical method for quantification in both phases.

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of O-Desmethyltramadol is dissolved in either the n-octanol or water phase. A known volume of the second phase is then added.

-

Equilibration: The mixture is shaken in a constant temperature bath until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of O-Desmethyltramadol in both the n-octanol and water phases is determined using a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the logarithm of this value.

Signaling Pathways and Experimental Workflows

Mechanism of Action of O-Desmethyltramadol

O-Desmethyltramadol exerts its analgesic effect through a dual mechanism of action. It is a more potent agonist of the μ-opioid receptor than its parent compound, tramadol.[1][32] Additionally, it inhibits the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE).[33][34] This combined action modulates pain perception at the central nervous system level.

Caption: Mechanism of action of O-Desmethyltramadol HCl.

Experimental Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of O-Desmethyltramadol in various matrices, particularly in biological fluids for pharmacokinetic studies.

Caption: General workflow for HPLC analysis of O-Desmethyltramadol.

References

- 1. ClinPGx [clinpgx.org]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. â©741⪠Melting Range or Temperature [doi.usp.org]

- 4. oecd.org [oecd.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. oecd.org [oecd.org]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uspbpep.com [uspbpep.com]

- 13. thinksrs.com [thinksrs.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 17. pharmabeginers.com [pharmabeginers.com]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. ijirss.com [ijirss.com]

- 25. OECD 112 - Phytosafe [phytosafe.com]

- 26. oecd.org [oecd.org]

- 27. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 30. LogP / LogD shake-flask method [protocols.io]

- 31. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 32. Tramadol Hydrochloride | C16H26ClNO2 | CID 63013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Tramadol - Wikipedia [en.wikipedia.org]

O-Desmethyltramadol's Mechanism of Action at the µ-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of O-Desmethyltramadol (O-DSMT), the primary active metabolite of tramadol, at the µ-opioid receptor (MOR). It synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Core Mechanism: A G-Protein Biased Agonist

O-Desmethyltramadol is a potent agonist at the µ-opioid receptor.[1][2][3][4] A key characteristic of its action is its nature as a G-protein biased agonist.[1][3][4] This means that upon binding to the MOR, it preferentially activates the G-protein signaling cascade, which is associated with analgesia, over the β-arrestin2 recruitment pathway, which is implicated in adverse effects like respiratory depression and tolerance.[1][3][4] The (+)-enantiomer of O-DSMT is primarily responsible for the µ-opioid receptor-mediated analgesic effects.[3][5]

Quantitative Pharmacology

The following tables summarize the binding affinity and functional potency of O-Desmethyltramadol at the human µ-opioid receptor, with comparisons to other relevant opioids.

Table 1: µ-Opioid Receptor Binding Affinity

| Compound | Ki (nM) | Radioligand | Cell/Tissue System | Reference |

| (+)-O-Desmethyltramadol | 3.4 | [3H]naloxone | Human µ-opioid receptor | [3][5] |

| (-)-O-Desmethyltramadol | 240 | [3H]naloxone | Human µ-opioid receptor | [5] |

| (±)-Tramadol | 2400 | [3H]naloxone | Human µ-opioid receptor | [5] |

| Morphine | 0.62 | [3H]naloxone | Human µ-opioid receptor | [3] |

Lower Ki values indicate higher binding affinity.

Table 2: µ-Opioid Receptor Functional Activity

| Assay Type | Compound | EC50 (nM) | Emax (% of Full Agonist) | Cell/Tissue System | Reference |

| [35S]GTPγS Binding | (+)-O-Desmethyltramadol | 860 | 52% (vs. DAMGO) | Human µ-opioid receptor | [3] |

| [35S]GTPγS Binding | Morphine | 118 | 52% (vs. DAMGO) | Human µ-opioid receptor | [3] |

| cAMP Inhibition | (+)-O-Desmethyltramadol | 11 | 100% (vs. [Met]-enkephalin) | CHO-K1 OPRM1 Gi cells | [3] |

| cAMP Inhibition | Morphine | 1.8 | 100% (vs. [Met]-enkephalin) | CHO-K1 OPRM1 Gi cells | [3] |

| β-arrestin2 Recruitment | (+)-O-Desmethyltramadol | >100,000 | 11% (vs. [Met]-enkephalin) | PathHunter CHO-K1 OPRM1 cells | [3] |

| β-arrestin2 Recruitment | Morphine | 1,200 | 100% (vs. [Met]-enkephalin) | PathHunter CHO-K1 OPRM1 cells | [3] |

EC50 represents the concentration of the agonist that produces 50% of its maximal effect. Emax is the maximum effect produced by the agonist.

Signaling Pathways at the µ-Opioid Receptor

Activation of the µ-opioid receptor by an agonist like O-Desmethyltramadol initiates intracellular signaling cascades. The preferential activation of the G-protein pathway over the β-arrestin pathway is a hallmark of its mechanism.

Caption: O-DSMT's biased agonism at the µ-opioid receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the interaction of O-Desmethyltramadol with the µ-opioid receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Incubation: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with a fixed concentration of a radiolabeled µ-opioid receptor antagonist (e.g., [3H]naloxone) and a range of concentrations of the unlabeled test compound (O-DSMT). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).[7]

Caption: Workflow for a [35S]GTPγS functional assay.

Detailed Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the µ-opioid receptor are used.

-

Assay Buffer: A buffer containing MgCl2, NaCl, and EDTA is typically used.

-

Incubation: Membranes are incubated with varying concentrations of O-DSMT in the presence of guanosine diphosphate (GDP) to ensure G-proteins are in an inactive state.

-

Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.[7] Agonist-induced receptor activation facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination and Separation: The assay is terminated by rapid filtration, and unbound [35S]GTPγS is washed away.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified using scintillation counting.

-

Data Analysis: The data are plotted to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) of the agonist are determined.[7]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, often using enzyme fragment complementation technology.[3]

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Methodology:

-

Cell Line: A stable cell line, such as PathHunter CHO-K1 OPRM1 β-Arrestin cells, is used. These cells are engineered to express the µ-opioid receptor fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[3]

-

Cell Plating: Cells are plated in a multi-well plate and allowed to adhere overnight.

-

Agonist Treatment: Cells are treated with varying concentrations of O-DSMT and incubated for a specific period (e.g., 90-180 minutes) at 37°C.[3]

-

Signal Detection: A detection kit containing the enzyme substrate is added. If β-arrestin is recruited to the receptor, the enzyme fragments come into close proximity, forming a functional enzyme that converts the substrate into a detectable signal (e.g., luminescence).

-

Data Analysis: The signal intensity is measured, and a dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

O-Desmethyltramadol's mechanism of action at the µ-opioid receptor is characterized by its potent, G-protein biased agonism. This preferential activation of the G-protein signaling pathway, coupled with weak recruitment of β-arrestin, provides a molecular basis for its analgesic efficacy with a potentially favorable safety profile concerning certain opioid-related adverse effects. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and professionals engaged in opioid pharmacology and drug development.

References

- 1. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Stereochemical Nuances of O-Desmethyltramadol: A Technical Guide to its Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT), the primary active metabolite of the widely prescribed analgesic tramadol, presents a compelling case study in the significance of chirality in pharmacology. Like its parent compound, O-DSMT possesses two chiral centers, giving rise to four possible stereoisomers. However, it is the (1R,2R) and (1S,2S) enantiomers, derived from the clinically used racemic tramadol, that are of principal interest. These enantiomers exhibit markedly different pharmacological profiles, contributing distinctly to the overall therapeutic and adverse effects of tramadol. This technical guide provides a comprehensive overview of the chirality and enantiomeric properties of O-DSMT, focusing on its synthesis, stereoselective pharmacology, and the analytical methods for its enantiomeric resolution.

Stereochemistry and Pharmacological Activity

The analgesic effect of tramadol is complex, involving a multi-target mechanism of action that is intrinsically linked to its stereochemistry and metabolism. The biotransformation of tramadol to O-DSMT is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. The resulting O-DSMT enantiomers have distinct and complementary pharmacological activities.

The (+)-(1R,2R)-O-Desmethyltramadol enantiomer is a potent agonist at the µ-opioid receptor (MOR), with a significantly higher affinity than its parent compound, tramadol.[1][2] This interaction is primarily responsible for the opioid-mediated analgesic effects. In contrast, the (-)-(1S,2S)-O-Desmethyltramadol enantiomer has a much weaker affinity for the µ-opioid receptor but is a potent inhibitor of norepinephrine reuptake.[3] This monoaminergic activity contributes to the modulation of descending inhibitory pain pathways, a mechanism shared with some antidepressant medications.

The distinct pharmacological actions of the O-DSMT enantiomers are summarized in the table below.

Quantitative Pharmacological Data

| Enantiomer | Target | Parameter | Value (nM) | Reference(s) |

| (+)-(1R,2R)-O-Desmethyltramadol | µ-Opioid Receptor | Ki | 3.4 | [4] |

| µ-Opioid Receptor | EC50 (G-protein activation) | 63 | [4] | |

| (-)-(1S,2S)-O-Desmethyltramadol | µ-Opioid Receptor | Ki | 240 | [5] |

| Norepinephrine Transporter | Ki | Data not available |

Pharmacokinetics of O-Desmethyltramadol Enantiomers

The stereoselective metabolism of tramadol and the subsequent disposition of O-DSMT enantiomers can lead to significant inter-individual variability in clinical response. Genetic polymorphisms in the CYP2D6 enzyme can dramatically alter the plasma concentrations of the active (+)-O-DSMT enantiomer. Individuals who are "poor metabolizers" may not achieve therapeutic concentrations of (+)-O-DSMT, leading to inadequate pain relief. Conversely, "ultra-rapid metabolizers" may be at an increased risk of adverse opioid-related effects due to higher than expected plasma levels of (+)-O-DSMT.

Human Pharmacokinetic Parameters of O-Desmethyltramadol Enantiomers (Following Oral Administration of Racemic Tramadol)

| Enantiomer | Parameter | Value (ng/mL) | Value (ng·h/mL) | Reference(s) |

| (+)-(1R,2R)-O-Desmethyltramadol | Cmax | 23.7 | [6] | |

| AUC | 66.5 | [7] | ||

| (-)-(1S,2S)-O-Desmethyltramadol | Cmax | 40.7 | [6] | |

| AUC | Data not available |

Experimental Protocols

Synthesis of Racemic O-Desmethyltramadol from Tramadol

This protocol describes a common method for the O-demethylation of racemic tramadol to produce racemic O-DSMT.

Materials:

-

Racemic Tramadol Hydrochloride

-

Ethylene Glycol

-

Potassium Hydroxide (KOH)

-

Toluene

-

Dichloromethane

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware and equipment for reflux and extraction

Procedure:

-

In a round-bottom flask, suspend racemic tramadol hydrochloride in ethylene glycol.

-

Add potassium hydroxide pellets to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.[8][9]

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with toluene to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 4 with hydrochloric acid.

-

Extract the acidified aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude O-DSMT.

-

The crude product can be further purified by recrystallization or chromatography.

Chiral Separation of O-Desmethyltramadol Enantiomers by HPLC

This protocol outlines a typical method for the analytical separation of O-DSMT enantiomers.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

-

Chiral stationary phase column, such as a Chiralpak AD or Lux Cellulose-4.[6][10]

-

Mobile phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 97:3:0.1 v/v/v).[6]

-

Racemic O-DSMT standard

-

(+)- and (-)-O-DSMT reference standards (if available for peak identification)

Procedure:

-

Prepare the mobile phase and equilibrate the chiral column until a stable baseline is achieved.

-

Dissolve the racemic O-DSMT sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Elute the enantiomers isocratically at a constant flow rate (e.g., 1 mL/min).[6]

-

Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 275 nm) or a mass spectrometer.

-

The elution order of the enantiomers should be confirmed by injecting individual reference standards if available.

Mu-Opioid Receptor Binding Assay

This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of O-DSMT enantiomers for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-DAMGO or [³H]-naloxone.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

-

Non-specific binding control: A high concentration of a non-labeled opioid antagonist (e.g., naloxone).

-

Test compounds: (+)-O-DSMT and (-)-O-DSMT at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-labeled antagonist for non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

Caption: Metabolic activation of tramadol to O-DSMT enantiomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 9. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

O-Desmethyltramadol Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for O-Desmethyltramadol hydrochloride. The information is compiled from various scientific sources to support research, development, and formulation activities.

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the analgesic drug tramadol.[1] It is formed in the liver through the action of the cytochrome P450 enzyme CYP2D6.[1] O-DSMT is a more potent µ-opioid receptor agonist than its parent compound and is largely responsible for tramadol's analgesic effects.[2] The hydrochloride salt of O-Desmethyltramadol is commonly used in research and development due to its improved solubility and stability.[3] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for the development of robust analytical methods, viable formulations, and for ensuring its quality and efficacy as a research chemical or potential therapeutic agent.

Solubility Data

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The available data for this compound is summarized below.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Method | Source |

| Water | ≥ 100 mg/mL | Not Specified | Not Specified | MedChemExpress |

| Water | 3.53 g/L (Predicted) | Not Specified | ALOGPS | Human Metabolome Database |

Note: There is a lack of publicly available quantitative solubility data for this compound in common organic solvents such as ethanol, methanol, DMSO, and acetonitrile at various temperatures.

Qualitative Solubility Data

| Solvent | Solubility Description | Source |

| Water | Soluble | CymitQuimica[4] |

| Organic Solvents | Soluble | CymitQuimica[4] |

| Methanol | Slightly Soluble | ChemicalBook[5] |

| Chloroform | Slightly Soluble | ChemicalBook[5] |

| DMSO | May dissolve | InvivoChem[6] |

| Ethanol | May dissolve | InvivoChem[6] |

Stability Data

The stability of an active pharmaceutical ingredient is a key factor in determining its shelf-life, storage conditions, and compatibility with excipients.

Solid-State and In-Solution Stability

| Condition | Observation | Source |

| Solid State (-20°C) | Stable for ≥ 7 years | Cayman Chemical |

| In Plasma (Room Temp. & 4°C) | Stable for 48 hours | Simultaneous Determination of Tramadol and O-Desmethyltramadol in Human Plasma Using HPLC–DAD[7] |

| In Re-eluted Solution (15°C) | Stable for 48 hours | Optimized HPLC method for tramadol and O-desmethyl tramadol determination in human plasma[8] |

Degradation Kinetics

A study on tramadol hydrochloride revealed the following:

-

Alkaline Conditions: Degradation is rapid and follows first-order kinetics. The rate of degradation increases with temperature.[9]

-

Rate constant (k) at room temperature: 0.0034 min⁻¹

-

Rate constant (k) at 60°C: 0.0149 min⁻¹

-

Rate constant (k) at 80°C: 0.4849 min⁻¹

-

-

Acidic Conditions (with microwave treatment): Significant degradation following first-order kinetics was observed.[9]

-

Rate constant (k): 0.0653 min⁻¹

-

Forced degradation studies on tramadol hydrochloride have shown it to be stable under various stress conditions including acid and alkali hydrolysis, moisture, oxidation, heat, and photolytic (UV) conditions when tested as part of a stability-indicating method development.[10]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standardized methodologies can be applied.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4) in a sealed, temperature-controlled container (e.g., glass vial).

-

Ensure a solid excess remains to confirm saturation.[12]

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

-

Phase Separation:

-

Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

-

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[13][14]

Protocol:

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents.

-

-

Stress Conditions:

-

Acid Hydrolysis: Expose the solution to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).[13]

-

Base Hydrolysis: Expose the solution to a basic medium (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).[13]

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[10]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat at an elevated temperature (e.g., 80°C).[15]

-

Photostability: Expose the solid compound and a solution to a specified light source (e.g., UV and visible light) as per ICH Q1B guidelines.[16]

-

-

Time Points:

-

Collect samples at various time intervals to monitor the extent of degradation.

-

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.[10]

-

Quantify the amount of remaining this compound and identify and quantify any major degradation products.

-

Visualizations

Metabolic Pathway of Tramadol

Caption: Metabolic conversion of Tramadol to its metabolites.

Experimental Workflow for Solubility Determination

Caption: Shake-flask method for solubility determination.

Experimental Workflow for Stability Testing

Caption: Forced degradation workflow for stability assessment.

References

- 1. Desmetramadol - Wikipedia [en.wikipedia.org]

- 2. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 4. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-O-DESMETHYLTRAMADOL, HYDROCHLORIDE CAS#: 144830-15-9 [m.chemicalbook.com]

- 6. Desmethyltramadol HCl | analgesic drug | CAS# 185453-02-5 | InvivoChem [invivochem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation and kinetic study of tramadol hcl by rp-hplc [wisdomlib.org]

- 10. Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]

The Critical Role of CYP2D6 in Tramadol Metabolism: A Technical Guide to O-Desmethyltramadol Formation

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic activation of the analgesic drug tramadol. The primary focus is on the conversion of tramadol to its pharmacologically active metabolite, O-desmethyltramadol (M1), a process that is highly dependent on an individual's CYP2D6 genetic makeup and significantly influences the drug's efficacy and safety profile.

Tramadol, a widely prescribed opioid analgesic, exerts its therapeutic effects through a dual mechanism of action: weak inhibition of serotonin and norepinephrine reuptake and, more significantly, through the opioid agonist activity of its primary metabolite, O-desmethyltramadol (M1).[1][2] The formation of M1 is almost exclusively catalyzed by the polymorphic enzyme CYP2D6.[3][4] This metabolite exhibits a substantially higher affinity for the µ-opioid receptor, up to 700 times greater than the parent drug, and is therefore principally responsible for the opioid-mediated analgesic effects of tramadol.[2][5][6]

The genetic polymorphism of the CYP2D6 gene leads to distinct phenotypes with varying enzyme activity, which directly impacts the rate and extent of M1 formation.[7] This variability is a critical factor in the interindividual differences observed in tramadol response, ranging from therapeutic failure to severe adverse drug reactions.[1][8]

Quantitative Analysis of Tramadol Metabolism by CYP2D6

The metabolic conversion of tramadol to O-desmethyltramadol is quantifiable through pharmacokinetic studies in human subjects with different CYP2D6 genotypes and through in vitro assays using human liver microsomes. These studies provide crucial data on enzyme kinetics and metabolite exposure.

In Vitro Enzyme Kinetics

In vitro studies using human liver microsomes have been instrumental in characterizing the kinetics of tramadol O-demethylation. These experiments reveal the stereoselectivity of the CYP2D6 enzyme and provide fundamental parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

| Enantiomer | Kₘ (µM) | Vₘₐₓ (pmol/mg/min) | Source |

| (+)-Tramadol | 210 | 125 | [9] |

| (-)-Tramadol | 210 | 210 | [9] |

Table 1: Michaelis-Menten kinetics for the O-demethylation of tramadol enantiomers by human liver microsomes.

Pharmacokinetics in Different CYP2D6 Phenotypes

Clinical studies have demonstrated a clear correlation between CYP2D6 genotype and the plasma concentrations of tramadol and O-desmethyltramadol. Individuals are generally categorized into four main phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs, also referred to as extensive metabolizers or EMs), and ultrarapid metabolizers (UMs).

| CYP2D6 Phenotype | Tramadol Concentration | O-Desmethyltramadol (M1) Concentration | Clinical Implications | Source |

| Poor Metabolizer (PM) | ~20% higher than NMs | ~40% lower than NMs | Reduced analgesic effect, potential for therapeutic failure.[10][11] | [11] |

| Intermediate Metabolizer (IM) | Higher than NMs | Lower than NMs | May experience reduced analgesia.[1] | [1] |

| Normal Metabolizer (NM/EM) | Baseline | Baseline | Expected therapeutic response. | [11] |

| Ultrarapid Metabolizer (UM) | Lower than NMs | Higher than NMs | Increased risk of opioid-related toxicity, including respiratory depression.[1][10] | [1][10] |

Table 2: Impact of CYP2D6 phenotype on plasma concentrations of tramadol and O-desmethyltramadol and associated clinical outcomes.

A study by Stamer et al. (2007) provided quantitative data on the area under the concentration-time curve (AUC) for (+)-O-desmethyltramadol in different CYP2D6 genotype groups, highlighting the profound impact of gene dose on metabolite exposure.

| CYP2D6 Genotype Group | Median (+)-O-desmethyltramadol AUC (ng·h/mL) | Interquartile Range (ng·h/mL) |

| Poor Metabolizers (PM) | 0 | 0 / 11.4 |

| Heterozygous/Intermediate Metabolizers (HZ/IM) | 38.6 | 15.9 / 75.3 |

| Extensive Metabolizers (EM) | 66.5 | 17.1 / 118.4 |

| Ultrarapid Metabolizers (UM) | 149.7 | 35.4 / 235.4 |

Table 3: Area under the concentration-time curve (AUC) for (+)-O-desmethyltramadol in different CYP2D6 genotype groups following intravenous tramadol administration.[12]

Experimental Protocols

In Vitro Metabolism of Tramadol in Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of tramadol metabolism in vitro.

Objective: To determine the Kₘ and Vₘₐₓ for the formation of O-desmethyltramadol from tramadol using human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Tramadol hydrochloride (racemic or individual enantiomers)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

CYP2D6-specific inhibitor (e.g., quinidine) for validation[9]

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain potassium phosphate buffer, human liver microsomes, and varying concentrations of tramadol.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the concentration of O-desmethyltramadol in the supernatant using a validated LC-MS/MS method.[13]

-

Data Analysis: Plot the rate of O-desmethyltramadol formation against the tramadol concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.

CYP2D6 Genotyping

This protocol provides a general workflow for identifying an individual's CYP2D6 genotype.

Objective: To determine the CYP2D6 genotype of a patient to predict their metabolizer phenotype.

Materials:

-

Whole blood or saliva sample

-

DNA extraction kit

-

Polymerase Chain Reaction (PCR) reagents (primers specific for CYP2D6 alleles, DNA polymerase, dNTPs)

-

Genotyping platform (e.g., real-time PCR, microarray, or sequencing-based platform)

Procedure:

-

Sample Collection: Collect a whole blood or saliva sample from the subject.

-

DNA Extraction: Isolate genomic DNA from the collected sample using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Allelic Discrimination: Amplify specific regions of the CYP2D6 gene using PCR with allele-specific primers and probes. This step is designed to detect single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that define different CYP2D6 alleles.

-

Genotype Determination: Analyze the PCR products using a genotyping platform to identify the specific alleles present in the individual's DNA.

-

Phenotype Assignment: Assign a metabolizer phenotype (PM, IM, NM, or UM) based on the identified genotype and the activity score associated with each allele.[14]

Visualizations

The following diagrams illustrate key aspects of tramadol metabolism and the associated experimental and logical workflows.

Caption: Metabolic pathway of tramadol.

Caption: Workflow for an in vitro tramadol metabolism assay.

Caption: Logical relationship from CYP2D6 genotype to clinical outcome.

Conclusion

The metabolism of tramadol to its active metabolite, O-desmethyltramadol, by CYP2D6 is a critical determinant of its analgesic efficacy and safety. The significant interindividual variability in CYP2D6 activity, rooted in genetic polymorphisms, underscores the importance of a personalized medicine approach to tramadol therapy. For researchers and drug development professionals, a thorough understanding of this metabolic pathway, supported by robust quantitative data and standardized experimental protocols, is essential for the development of safer and more effective pain management strategies. This technical guide provides a foundational resource to support these endeavors. Further research into the clinical utility of prospective CYP2D6 genotyping is warranted to optimize tramadol treatment and minimize the risk of adverse events.[8][15]

References

- 1. Tramadol Therapy and CYP2D6 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Impact of CYP2D6 Polymorphism on Tramadol Pharmacodynamics [ctv.veeva.com]

- 8. Frontiers | Influence of cytochrome P450 2D6*10/*10 genotype on the risk for tramadol associated adverse effects: a retrospective cohort study [frontiersin.org]

- 9. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 12. Concentrations of tramadol and O-desmethyltramadol enantiomers in different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of CYP2D6 and CYP2B6 phenotypes on the response to tramadol in patients with acute post‐surgical pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Utility of CYP2D6 Genotyping to Improve the Efficacy and Safety of Tramadol [ctv.veeva.com]

A Comparative Pharmacological Profile: O-Desmethyltramadol vs. Tramadol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a widely prescribed centrally acting analgesic for the management of moderate to severe pain. Its unique mechanism of action, which combines a weak affinity for the µ-opioid receptor (MOR) with the inhibition of serotonin and norepinephrine reuptake, sets it apart from traditional opioid analgesics. The analgesic effect of tramadol is significantly influenced by its metabolism. The primary active metabolite, O-Desmethyltramadol (O-DSMT or M1), is formed via O-demethylation catalyzed by the cytochrome P450 (CYP) 2D6 enzyme.[1][2] This metabolite exhibits a substantially higher affinity for the µ-opioid receptor and is considered the primary contributor to tramadol's opioid-mediated analgesia.[3][4][5] This guide provides a detailed comparative analysis of the pharmacological profiles of tramadol and its principal active metabolite, O-Desmethyltramadol, with a focus on their receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used for their characterization.

Pharmacodynamic Profile

The dual mechanism of action of tramadol, involving both opioid and monoaminergic systems, results in a complex pharmacodynamic profile. In contrast, O-DSMT's effects are predominantly driven by its interaction with the µ-opioid receptor.

Receptor and Transporter Binding Affinities

The binding affinities of tramadol and O-DSMT for opioid receptors and monoamine transporters are crucial determinants of their pharmacological effects. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Compound | Receptor/Transporter | Binding Affinity (Ki) |

| Tramadol | µ-Opioid Receptor (MOR) | 2100 - 12486 nM[6][7] |

| δ-Opioid Receptor (DOR) | 57600 nM[7] | |

| κ-Opioid Receptor (KOR) | 42700 nM[7] | |

| Serotonin Transporter (SERT) | Data indicates inhibition, specific Ki values vary. | |

| Norepinephrine Transporter (NET) | Data indicates inhibition, specific Ki values vary. | |

| O-Desmethyltramadol (M1) | µ-Opioid Receptor (MOR) | 3.4 - 18.59 nM[3][6] |

| δ-Opioid Receptor (DOR) | Lower affinity than for MOR. | |

| κ-Opioid Receptor (KOR) | Lower affinity than for MOR. | |

| Serotonin Transporter (SERT) | Weaker inhibitor than tramadol. | |

| Norepinephrine Transporter (NET) | Weaker inhibitor than tramadol. |

Note: Ki values can vary between studies due to different experimental conditions.

O-DSMT displays a significantly higher affinity for the µ-opioid receptor, with some studies indicating an affinity up to 700 times greater than that of the parent compound, tramadol.[3] This highlights the critical role of CYP2D6-mediated metabolism in the analgesic efficacy of tramadol.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of tramadol and O-DSMT are key to understanding their absorption, distribution, metabolism, and excretion, which collectively determine the onset, intensity, and duration of their effects.

Metabolism of Tramadol

Tramadol is extensively metabolized in the liver, primarily by CYP2D6 to O-DSMT and by CYP3A4 and CYP2B6 to N-desmethyltramadol (M2).[2][8] The genetic polymorphism of CYP2D6 can lead to significant variability in the rate of O-DSMT formation, affecting the analgesic response and side-effect profile.[2][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.[4][5]

Caption: Metabolic pathway of tramadol.

Comparative Pharmacokinetic Parameters

| Parameter | Tramadol | O-Desmethyltramadol (O-DSMT) |

| Bioavailability (Oral) | ~75% | Lower, formed via metabolism. |

| Half-life (t½) | ~6.3 hours[9] | ~9 hours[9] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~3 hours |

| Protein Binding | ~20%[9] | Not extensively studied, but expected to be low. |

| Primary Route of Elimination | Hepatic metabolism followed by renal excretion of metabolites. | Renal excretion. |

The longer half-life of O-DSMT compared to tramadol contributes to its sustained analgesic effect.[9]

Key Experimental Methodologies

The characterization of the pharmacological profiles of tramadol and O-DSMT relies on a variety of established experimental techniques.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., tramadol or O-DSMT) to compete with a radiolabeled ligand for binding to a receptor preparation.

Detailed Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., human µ-opioid receptor) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Analgesia Model: Hot-Plate Test

Objective: To assess the analgesic efficacy of a compound in a rodent model.[10]

Principle: The hot-plate test measures the latency of a rodent to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.[10][11]

Detailed Protocol:

-

Acclimation: Animals (typically mice or rats) are acclimated to the testing room and the hot-plate apparatus.[10][12]

-

Baseline Measurement: Each animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and the baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[10][11] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[12]

-

Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal, oral).[13]

-

Post-treatment Measurement: At predetermined time points after compound administration, the animals are re-tested on the hot plate, and the response latencies are recorded.[13]

-

Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated to normalize the data and compare the efficacy of different compounds.

Caption: A typical experimental workflow for evaluating an analgesic compound.

Signaling Pathways

Both tramadol and O-DSMT exert their effects by modulating key signaling pathways in the central nervous system.

µ-Opioid Receptor Signaling

O-DSMT is a potent agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[14][15] Activation of the µ-opioid receptor initiates a signaling cascade that ultimately leads to analgesia.

Caption: Simplified signaling pathway of the µ-opioid receptor.

Monoamine Reuptake Inhibition

Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters (SERT and NET).[16][17] This increases the concentration of these neurotransmitters in the synapse, which contributes to the analgesic effect through descending inhibitory pain pathways.

Conclusion

The pharmacological profiles of tramadol and its active metabolite, O-Desmethyltramadol, are distinct yet complementary. Tramadol acts as a prodrug, with its clinical efficacy being highly dependent on its metabolic conversion to O-DSMT by CYP2D6. O-DSMT is a potent µ-opioid receptor agonist and is the primary mediator of the opioid-like analgesic effects of tramadol. In contrast, tramadol itself has a much lower affinity for the µ-opioid receptor but contributes to analgesia through its inhibition of serotonin and norepinephrine reuptake. This comprehensive understanding of their individual pharmacological characteristics is essential for the rational use of tramadol in clinical practice and for the development of novel analgesics with improved efficacy and safety profiles.

References

- 1. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]

- 5. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tramadol - Wikipedia [en.wikipedia.org]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. jcdr.net [jcdr.net]

- 14. teachmephysiology.com [teachmephysiology.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 17. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyltramadol: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the atypical analgesic tramadol. The analgesic effects of tramadol are attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (SERT) and norepinephrine (NET). The metabolic conversion of tramadol to O-DSMT by the cytochrome P450 enzyme CYP2D6 is a critical step, as O-DSMT exhibits a significantly higher affinity for the µ-opioid receptor compared to its parent compound, contributing substantially to its analgesic efficacy.[1][2] This technical guide provides an in-depth overview of the receptor binding affinity of O-Desmethyltramadol, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Receptor Binding Affinity of O-Desmethyltramadol

The binding affinity of a compound to its receptor is a crucial determinant of its pharmacological activity. This affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for O-Desmethyltramadol at the µ-opioid receptor (MOR), δ-opioid receptor (DOR), κ-opioid receptor (KOR), serotonin transporter (SERT), and norepinephrine transporter (NET).

| Compound | Receptor/Transporter | Ki (nM) | Reference |

| O-Desmethyltramadol | µ-Opioid Receptor (MOR) | 18.59 (±M1) | [3] |

| 3.359 (+M1) | [3] | ||

| 674.3 (-M1) | [3] | ||

| δ-Opioid Receptor (DOR) | >10,000 | [4] | |

| κ-Opioid Receptor (KOR) | >10,000 | [4] | |

| Serotonin Transporter (SERT) | 785 | [4] | |

| Norepinephrine Transporter (NET) | 43 | [4] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue source (e.g., animal brain homogenates vs. cell lines expressing recombinant human receptors), and assay methodology.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5] These assays typically involve incubating a biological sample containing the receptor of interest with a radiolabeled ligand that binds specifically to the receptor. The binding of the radioligand can be displaced by an unlabeled ligand (the competitor), and the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

General Protocol for Competitive Radioligand Binding Assay

Below is a generalized protocol for a competitive radioligand binding assay. Specific details for each receptor/transporter are provided in the subsequent sections.

1. Membrane Preparation:

-

Tissues (e.g., rat brain) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a fresh buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

-

In a reaction tube or microplate well, the following are combined:

-

A fixed amount of membrane preparation.

-

A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled test compound (e.g., O-Desmethyltramadol).

-

For determining non-specific binding, a high concentration of a known saturating ligand is used instead of the test compound.

-

The total binding is determined in the absence of any competing unlabeled ligand.

-

3. Incubation:

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

4. Separation of Bound and Free Radioligand:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Alternatively, centrifugation can be used to pellet the membranes.

5. Washing:

-

The filters or pellets are washed with ice-cold buffer to remove any unbound radioligand.

6. Quantification of Radioactivity:

-

The amount of radioactivity trapped on the filters or in the pellets is quantified using a liquid scintillation counter.

7. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Specific Assay Conditions

| Target | Radioligand | Non-specific Ligand | Assay Buffer | Incubation |

| µ-Opioid Receptor (MOR) | [³H]-DAMGO | Naloxone (10 µM) | 50 mM Tris-HCl, pH 7.4 | 37°C for 35 min[6] |

| δ-Opioid Receptor (DOR) | [¹²⁵I]-DPDPE | Naltrindole (1 µM) | 50 mM Tris-HCl, pH 7.4 | 25°C for 60 min[3][7] |

| κ-Opioid Receptor (KOR) | [³H]-U-69,593 | U-69,593 (10 µM) | 50 mM Tris-HCl, pH 7.4 | 25°C for 60 min[8] |

| Serotonin Transporter (SERT) | [³H]-Citalopram | Fluoxetine (10 µM) | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | Room temp for 60 min[9][10] |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Desipramine (10 µM) | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 4°C for 3 hours[11][12] |

Visualizations

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the µ-opioid receptor by an agonist, such as O-Desmethyltramadol, initiates a G-protein-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.

Caption: Competitive Radioligand Binding Assay Workflow.

Dual Mechanism of Action of Tramadol and O-Desmethyltramadol

Tramadol's analgesic effect is a result of the combined actions of the parent drug and its primary metabolite, O-Desmethyltramadol. This diagram illustrates this synergistic relationship.

Caption: Dual Mechanism of Tramadol and O-DSMT.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [D-Pen2,4'-125I-Phe4,D-Pen5]enkephalin: a selective high affinity radioligand for delta opioid receptors with exceptional specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of O-Desmethyltramadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyltramadol (O-DSMT), the principal active metabolite of the analgesic drug tramadol, is a potent agonist at the µ-opioid receptor (MOR) and is primarily responsible for tramadol's opioid-mediated analgesic effects.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of O-Desmethyltramadol hydrochloride. It includes a summary of its physicochemical properties, detailed methodologies for key in vitro assays, and a comparative analysis of its binding affinity and functional activity at opioid receptors. Furthermore, this guide elucidates the signaling pathways activated by O-DSMT, with a particular focus on its characteristics as a G-protein biased agonist.

Physicochemical Properties

This compound is the hydrochloride salt of the primary active metabolite of tramadol. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ClNO₂ | [3] |

| Molar Mass | 285.81 g/mol | [3][4] |

| Melting Point | 256-257°C | |

| Storage Condition | -20°C Freezer | [5] |

| IUPAC Name | 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | [4] |

| Synonyms | O-DSMT, Desmetramadol, M1 | [6][7] |

In Vitro Pharmacology: Receptor Binding and Functional Activity

The primary mechanism of action of O-DSMT is its agonist activity at the µ-opioid receptor. Its affinity for the MOR is significantly higher than that of its parent compound, tramadol.[2] The in vitro pharmacological profile of O-DSMT is characterized by its binding affinity (Ki) and its functional potency (EC₅₀) and efficacy (Eₘₐₓ) in various cell-based assays.

Opioid Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of O-DSMT for the µ (mu), δ (delta), and κ (kappa) opioid receptors. These assays measure the displacement of a radiolabeled ligand by O-DSMT, allowing for the calculation of the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The (+)-enantiomer of O-DSMT is primarily responsible for the high affinity to the µ-opioid receptor.[8]

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of O-Desmethyltramadol and Reference Compounds

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| O-Desmethyltramadol | ~30-100 | >2000 | >2000 | [9] |

| Morphine | ~1-10 | ~200-500 | ~200-500 | [9] |

| Tramadol | >2000 | >10000 | >10000 | [9] |

Note: Values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.

Functional Activity at the µ-Opioid Receptor

The functional activity of O-DSMT as a MOR agonist is assessed through various in vitro assays that measure downstream signaling events upon receptor activation. These include GTPγS binding assays, cAMP modulation assays, and β-arrestin recruitment assays.

O-DSMT is characterized as a G-protein biased agonist at the µ-opioid receptor.[10][11] This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin recruitment pathway, which is linked to adverse effects like respiratory depression and constipation.[11][12]

Table 3: Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %) of O-Desmethyltramadol

| Assay | O-Desmethyltramadol | Morphine (Reference) | Reference |

| GTPγS Binding | EC₅₀: ~100-200, Eₘₐₓ: Partial to Full Agonist | Full Agonist | [13] |

| cAMP Inhibition | EC₅₀: ~50-150, Eₘₐₓ: Full Agonist | Full Agonist | [9] |

| β-Arrestin 2 Recruitment | High EC₅₀, Low Eₘₐₓ | Full Agonist | [13] |

Note: Efficacy (Eₘₐₓ) is often expressed relative to a standard full agonist like DAMGO or morphine.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of O-DSMT. The following sections provide protocols for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of O-DSMT for opioid receptors.

Principle: The assay measures the ability of unlabeled O-DSMT to compete with a fixed concentration of a radiolabeled ligand for binding to opioid receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-DAMGO for MOR)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Naloxone)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of naloxone (for non-specific binding), or a dilution of O-DSMT.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of O-DSMT to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following MOR stimulation by O-DSMT.

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation.

Materials:

-

Cell membranes expressing MOR and associated G-proteins

-

[³⁵S]GTPγS

-

GDP

-

This compound

-

Assay Buffer (containing MgCl₂ and NaCl)

-

Unlabeled GTPγS (for non-specific binding)

Procedure:

-

Prepare serial dilutions of O-DSMT.

-

Pre-incubate cell membranes with GDP.

-

Add O-DSMT dilutions or buffer to the membrane suspension.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of O-DSMT to determine EC₅₀ and Eₘₐₓ values.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o protein activation.

Principle: MOR activation by O-DSMT inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.

Materials:

-

Whole cells expressing MOR (e.g., CHO or HEK293 cells)

-

This compound

-

Forskolin

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

-

Culture cells in 96-well plates.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add serial dilutions of O-DSMT.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of O-DSMT to determine EC₅₀ and Eₘₐₓ.

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated MOR, providing a measure of a compound's potential for inducing receptor desensitization and certain side effects.

Principle: A common method is the PathHunter® assay, which uses enzyme fragment complementation. The MOR is tagged with a small enzyme fragment, and β-arrestin 2 is fused to a larger, inactive fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

Materials:

-

PathHunter® cells co-expressing tagged MOR and β-arrestin 2

-

This compound

-

Assay medium

-

Detection reagents

Procedure:

-

Plate the PathHunter® cells in a 384-well plate.

-

Add serial dilutions of O-DSMT.

-

Incubate at 37°C for 90-180 minutes.

-

Add detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature.

-

Measure the chemiluminescent signal.

-

Plot the signal against the log concentration of O-DSMT to determine EC₅₀ and Eₘₐₓ.

Signaling Pathways

Upon binding of O-DSMT, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

G-Protein Signaling Cascade

The MOR primarily couples to inhibitory G-proteins of the Gαi/o family.[14][15]

β-Arrestin Recruitment and Biased Agonism